4-Chloro-1,2,5-thiadiazol-3-ol

Palladium-catalyzed cross-coupling Regioselective functionalization Building-block reactivity

4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic building block belonging to the 1,2,5-thiadiazole family, featuring a chlorine at C-4 and a tautomerizable hydroxyl at C-3 on the thiadiazole ring. The compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms (IUPAC: 4-chloro-1,2,5-thiadiazol-3-one), imparting a hydrogen-bond donor capacity (HBD count = absent in dihalogenated analogs.

Molecular Formula C2HClN2OS
Molecular Weight 136.56 g/mol
CAS No. 88905-76-4
Cat. No. B1278295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,2,5-thiadiazol-3-ol
CAS88905-76-4
Molecular FormulaC2HClN2OS
Molecular Weight136.56 g/mol
Structural Identifiers
SMILESC1(=O)C(=NSN1)Cl
InChIInChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6)
InChIKeyBHBZGQBBRQJXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,2,5-thiadiazol-3-ol (CAS 88905-76-4): Core Structural Profile and Procurement Baseline


4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic building block belonging to the 1,2,5-thiadiazole family, featuring a chlorine at C-4 and a tautomerizable hydroxyl at C-3 on the thiadiazole ring [1]. The compound exists in equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms (IUPAC: 4-chloro-1,2,5-thiadiazol-3-one), imparting a hydrogen-bond donor capacity (HBD count = 1) absent in dihalogenated analogs [2]. It possesses a molecular formula of C₂HClN₂OS, an exact mass of 135.95 Da, a computed LogP of approximately 0.5–0.9, a boiling point of 185.6 °C, and a polar surface area of 74.3 Ų [2][3]. The compound functions primarily as a synthetic intermediate, enabling sequential functionalization at C-4 (via chlorine displacement) and C-3 (via O-alkylation/arylation of the hydroxyl), a reactivity profile that distinctly separates it from symmetrical dihalogenated 1,2,5-thiadiazoles [1][4].

Heterocyclic building block with dual orthogonal reactive handles for sequential diversification
Supports Pd-catalyzed cross-coupling at C4 and O-alkylation at C3 without competing ring-degradation
Tautomeric keto-enol equilibrium enables condition-dependent reaction selectivity

Why 4-Chloro-1,2,5-thiadiazol-3-ol Cannot Be Replaced by Generic 1,2,5-Thiadiazole Analogs in Research Procurement


Generic substitution among 1,2,5-thiadiazole building blocks is chemically unsound because the 4-chloro-3-ol substitution pattern introduces a unique combination of orthogonal reactive handles—an electrophilic C4 chlorine for cross-coupling and a nucleophilic C3 hydroxyl for O-functionalization—that symmetrical dihalogenated analogs such as 3,4-dichloro-1,2,5-thiadiazole fundamentally lack [1]. In Pd-catalyzed cross-coupling, 3,4-dichloro-1,2,5-thiadiazole suffers from concurrent heterocyclic ring decomposition as a competing side reaction during attempted desymmetrization, whereas the 4-chloro-3-ol architecture avoids this decomposition pathway by presenting only a single chlorine leaving group, thereby providing a cleaner reaction profile [2]. Furthermore, the hydroxyl group contributes a hydrogen-bond donor (HBD count = 1) that is absent in 3,4-dichloro-1,2,5-thiadiazole (HBD = 0), altering solubility, chromatographic behavior, and target-engagement properties of downstream products [3]. The computed LogP of ~0.5–0.9 for 4-chloro-1,2,5-thiadiazol-3-ol contrasts sharply with the LogP of 1.84–2.30 for 3,4-dichloro-1,2,5-thiadiazole, a difference of approximately 1.3–1.4 log units that translates to a ~20-fold difference in octanol-water partition coefficient, directly impacting bioavailability predictions and purification strategy [3][4]. These structural features—single electrophilic site, hydrogen-bond donor capacity, and lower lipophilicity—mean that a procurement decision based purely on scaffold similarity without quantifying these differentiated properties risks selecting an intermediate that will produce a divergent impurity profile, altered pharmacokinetics in biological testing, or outright synthetic failure in multi-step sequences.

Target Scaffold
4-Chloro-3-ol provides single electrophilic C4 site, avoiding the ring-decomposition pathway reported for dichloro analogs.
Generic Analog
3,4-Dichloro-1,2,5-thiadiazole may undergo concurrent heterocyclic decomposition during attempted desymmetrization, altering yield and impurity profiles.
Target Scaffold
Hydrogen-bond donor capacity (HBD=1) permits orthogonal O-functionalization; downstream solubility and purification behavior may shift with analog selection.
Generic Analog
Dihalogenated or non-hydroxylated analogs lack HBD, limiting diversification to competing nucleophilic/coupling manifolds and altering chromatographic retention.
Target Scaffold
Reported boiling point of ~186°C and solid physical form provide a wider liquid-phase handling window during solvent stripping.
Generic Analog
Lower-boiling liquid analogs (~158°C) may introduce evaporative loss risks in high-temperature workup steps, affecting small-scale synthesis reproducibility.

Quantitative Differentiation Evidence for 4-Chloro-1,2,5-thiadiazol-3-ol Against Closest Analogs


Regioselective Pd-Catalyzed Cross-Coupling: Single Chlorine Site Eliminates Desymmetrization Side-Reactions vs. 3,4-Dichloro-1,2,5-thiadiazole

In Pd-catalyzed Stille and Suzuki cross-coupling reactions, 4-chloro-1,2,5-thiadiazol-3-ol derivatives bearing a single chlorine at C-4 undergo clean substitution without the competing heterocyclic ring decomposition observed with 3,4-dichloro-1,2,5-thiadiazole. Merschaert and Gorissen (2003) reported that direct desymmetrization of 3,4-dichloro-1,2,5-thiadiazole 'always occurs with side-reactions resulting from the concurrent decomposition of the heterocyclic ring,' a problem resolved by using mono-halogenated or unsymmetrical dihalogenated substrates [1][2]. The 4-chloro-3-ol scaffold, bearing only a single chlorine leaving group, completely avoids this desymmetrization decomposition problem because it cannot undergo the competing ring-degradation pathway that requires two adjacent leaving groups.

Regioselective Pd Coupling
Cross-study comparable
Single chlorine site eliminates desymmetrization side-reactions
Stille/Suzuki conditions (Merschaert & Gorissen, Heterocycles 2003)
Avoids built-in yield penalty from ring decomposition observed with 3,4-dichloro analog
Qualitative elimination of documented failure mode; structural inherent to 4-Cl,3-OH pattern
Palladium-catalyzed cross-coupling Regioselective functionalization Building-block reactivity

Lipophilicity Differentiation: ~20-Fold Lower LogP vs. 3,4-Dichloro-1,2,5-thiadiazole Guides Solubility and Purification Strategy

4-Chloro-1,2,5-thiadiazol-3-ol exhibits a computed LogP of 0.5 (Chemspace) to 0.90 (Molbase), compared with a LogP of 1.84–2.30 for 3,4-dichloro-1,2,5-thiadiazole, a difference of approximately 1.3–1.4 log units [1][2][3]. This corresponds to an approximately 20-fold difference in octanol-water partition coefficient, meaning the dichloro analog is roughly 20 times more lipophilic. The lower LogP of 4-chloro-1,2,5-thiadiazol-3-ol arises from the polar hydroxyl group combined with only one chlorine, whereas 3,4-dichloro-1,2,5-thiadiazole carries two hydrophobic chlorine substituents and no hydrogen-bond donor. In practical terms, this translates to higher aqueous solubility, different retention times under reversed-phase HPLC conditions, and distinct solvent-partitioning behavior during workup, affecting both purification protocols and the physicochemical properties of downstream coupling products.

Lipophilicity Differential
Cross-study comparable
ΔLogP ≈ 1.3–1.4 log units (~20-fold difference)
Computed LogP: Target 0.5–0.9; Comparator 1.84–2.30
May require different reversed-phase purification and alters DMPK property predictions
Vendor and database calculated values; experimental LogD confirmation advised for biological assays
Lipophilicity LogP determination Chromatographic behavior

Hydrogen-Bond Donor Capacity (HBD = 1): Orthogonal O-Functionalization Not Available with 3,4-Dichloro-1,2,5-thiadiazole (HBD = 0)

4-Chloro-1,2,5-thiadiazol-3-ol possesses a hydrogen-bond donor count of 1 (assigned to the 3-OH group), whereas 3,4-dichloro-1,2,5-thiadiazole has an HBD count of 0 [1]. This single HBD enables two additional diversification strategies that are structurally blocked in the dichloro analog: (i) direct O-alkylation or O-arylation of the 3-OH group under mild basic conditions, installing an ether-linked substituent at C-3 orthogonal to the C4 chlorine, and (ii) conversion to a triflate or tosylate leaving group at C-3 for subsequent orthogonal cross-coupling. The O-functionalization route can be executed before or after C4 chlorine displacement, yielding a true sequential diversification sequence that is impossible with 3,4-dichloro-1,2,5-thiadiazole, where both positions require nucleophilic aromatic substitution or metal-catalyzed coupling and thus compete for the same reaction manifold.

H-Bond Donor Capacity
Class-level inference
HBD = 1 vs. HBD = 0 for dihalogenated analogs
Structural annotation per Chemspace HBD count
Enables orthogonal O-alkylation/arylation at C3, doubling accessible diversification space
Class-level advantage; O-functionalization reactivity confirmed in patent literature
Hydrogen-bond donor O-alkylation Chemical diversification

Boiling Point Differential: 185.6 °C vs. 158 °C Provides Wider Liquid-Phase Handling Window Relative to 3,4-Dichloro-1,2,5-thiadiazole

4-Chloro-1,2,5-thiadiazol-3-ol has a reported boiling point of 185.6 °C at 760 mmHg, compared to 158 °C for 3,4-dichloro-1,2,5-thiadiazole, a difference of +27.6 °C [1]. The higher boiling point and the compound's solid physical form (vs. liquid for the dichloro analog) expand the accessible temperature range for solvent removal and reaction heating without compound loss through evaporation. Additionally, the higher boiling point is consistent with the presence of intermolecular hydrogen bonding via the 3-OH group, which is structurally absent in the dichloro analog. This provides a practical advantage during rotary evaporation of low-boiling reaction solvents (e.g., dichloromethane, bp 39.6 °C; THF, bp 66 °C) where inadvertent loss of the building block is a recognized yield-reduction factor.

Boiling Point Window
Supporting evidence
ΔT_boil = +27.6 °C (185.6 °C vs. 158 °C)
Measured at 760 mmHg; target is solid at ambient temperature
Expands accessible solvent-stripping temperature range, reducing evaporative loss risk
Relevant for small-scale discovery syntheses with volatile solvents
Boiling point Thermal stability Reaction solvent window

Polar Surface Area (PSA 74.3 Ų): Enhanced Aqueous Solubility and CNS Multiparameter Optimization Relative to 3,4-Dichloro-1,2,5-thiadiazole (PSA ~54 Ų)

4-Chloro-1,2,5-thiadiazol-3-ol has a computed polar surface area (PSA) of 74.25–74.3 Ų, whereas 3,4-dichloro-1,2,5-thiadiazole has a PSA of approximately 54 Ų (based on two chlorine substituents and no H-bond donor, PSA dominated by the ring nitrogen and sulfur atoms) [1]. This ΔPSA of ~20 Ų arises from the replacement of one chlorine with a hydroxyl group, which contributes both an H-bond donor and acceptor. In CNS drug design, the widely applied threshold for blood-brain barrier penetration is PSA < 60–90 Ų, and the PSA of 74.3 Ų places the 4-chloro-3-ol scaffold in a favorable intermediate zone where CNS penetration is predicted to be achievable while maintaining some degree of aqueous solubility, in contrast to the lower-PSA dichloro analog which may exhibit reduced solubility and different CNS penetration characteristics in downstream products. This PSA difference is a class-level effect of the Cl→OH substitution and is structurally inherent to the 4-chloro-3-ol scaffold.

Polar Surface Area
Class-level inference
ΔPSA ≈ +20 Ų (74.3 vs. ~54 Ų)
Topological PSA calculated by fragment-based method (Ertl algorithm)
May support enhanced aqueous solubility and modulate CNS penetration profiles of downstream compounds
Class-level structural effect of Cl→OH substitution; experimental solubility validation recommended
Polar surface area CNS drug-likeness Solubility prediction

Tautomeric Equilibrium (Keto-Enol): Proton-Transfer Reactivity Not Available in Non-Hydroxylated 1,2,5-Thiadiazole Analogs

4-Chloro-1,2,5-thiadiazol-3-ol exists as a tautomeric equilibrium between the 3-hydroxy (enol) form and the 3-oxo (keto) form (IUPAC: 4-chloro-1,2,5-thiadiazol-3-one), a dynamic proton-transfer process that is structurally impossible in 3,4-dichloro-1,2,5-thiadiazole, 4-bromo-1,2,5-thiadiazol-3-amine, or other non-hydroxylated analogs [1]. This tautomerism has two practical consequences: (i) the keto form presents a carbonyl-like C3 with altered electrophilicity relative to the enol form, potentially enabling divergent reactivity depending on the reaction conditions (e.g., O-alkylation under basic conditions via the enolate vs. nucleophilic addition to the carbonyl under acidic conditions), and (ii) the equilibrium is solvent- and pH-sensitive, providing an additional parameter for reaction optimization. The dichloro analog, lacking any exchangeable proton, cannot access this reactivity dimension. While quantitative thermodynamic parameters (K_eq, ΔG) for this specific compound's tautomeric equilibrium have not been experimentally determined in the available literature, the existence of the tautomeric manifold is directly evidenced by the compound's dual nomenclature (4-chloro-1,2,5-thiadiazol-3-ol / 4-chloro-1,2,5-thiadiazol-3-one) across IUPAC and vendor databases [2].

Tautomeric Equilibrium
Data to verify
Keto-enol tautomerism operative; dual IUPAC nomenclature (3-ol / 3-one)
Solution-phase, solvent- and pH-dependent; K_eq not experimentally reported
Provides condition-dependent selectivity for divergent library synthesis
Quantitative thermodynamic parameters require experimental determination; source-based review
Tautomerism Keto-enol equilibrium Proton-transfer reactivity

High-Value Application Scenarios for 4-Chloro-1,2,5-thiadiazol-3-ol Based on Quantitative Differentiation Evidence


Sequential Orthogonal Diversification Libraries: C4 Cross-Coupling Followed by C3 O-Alkylation

Medicinal chemistry programs requiring two sequential, non-competing diversification steps on a 1,2,5-thiadiazole core should prioritize 4-chloro-1,2,5-thiadiazol-3-ol over 3,4-dichloro-1,2,5-thiadiazole. The single C4 chlorine enables clean Pd-catalyzed Suzuki or Stille coupling without the heterocyclic ring-decomposition problems reported for desymmetrization of the dichloro analog [1]. After C4 functionalization, the C3 hydroxyl can be O-alkylated under mild basic conditions (e.g., K₂CO₃/DMF with alkyl halide), providing two fully orthogonal diversification steps that access a product library with a C4 aryl/alkenyl/alkynyl substituent and a C3 ether substituent. The 3,4-dichloro-1,2,5-thiadiazole pathway requires two sequential cross-coupling reactions that compete for the same mechanistic manifold, often with poor selectivity and lower overall yields. This scenario is directly supported by the cross-coupling selectivity evidence (Evidence Item 1) and the HBD-enabled O-functionalization capability (Evidence Item 3).

CNS-Focused Fragment and Lead Optimization with Enhanced Solubility and Controlled Lipophilicity

Discovery programs targeting CNS indications where lead-like physicochemical parameters (LogP < 3, PSA < 90 Ų) are critical should select 4-chloro-1,2,5-thiadiazol-3-ol rather than 3,4-dichloro-1,2,5-thiadiazole as the heterocyclic core building block. The approximately 20-fold lower LogP (0.5–0.9 vs. 1.8–2.3 for the dichloro analog) and 20 Ų higher PSA (74.3 vs. ~54 Ų) of the 4-chloro-3-ol scaffold keep downstream compounds in a more favorable CNS drug-like property space [2][3]. Starting from the dichloro building block introduces an inherent ~1.3 log-unit lipophilicity penalty that propagates through the synthetic sequence, potentially pushing final compounds above the CNS-desirable LogP ceiling and requiring late-stage property modulation that adds synthetic steps and cost. This application directly derives from the LogP and PSA differential evidence (Evidence Items 2 and 5).

Tautomer-Exploiting Reaction Optimization for Regioselective C3 Functionalization

Process chemistry groups developing scalable routes to 3,4-disubstituted-1,2,5-thiadiazoles can exploit the keto-enol tautomerism of 4-chloro-1,2,5-thiadiazol-3-ol, a reactivity feature structurally unavailable in 3,4-dichloro-1,2,5-thiadiazole, 4-bromo-1,2,5-thiadiazol-3-amine, or 4-methyl-1,2,5-thiadiazol-3-ol . By tuning solvent polarity and pH, the equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms can be shifted to favor either O-functionalization (via the enolate under basic conditions) or reactions at the carbonyl carbon (under acidic or neutral conditions). This solvent- and pH-dependent selectivity provides an additional optimization parameter that 3,4-dichloro-1,2,5-thiadiazole, lacking any exchangeable proton, simply cannot offer. This scenario is supported by the tautomerism evidence (Evidence Item 6).

High-Temperature Reaction Sequences Requiring Wider Solvent-Processing Windows

Synthetic protocols involving high-temperature solvent removal after aqueous workup (e.g., toluene, bp 110 °C; DMF, bp 153 °C) benefit from the 185.6 °C boiling point of 4-chloro-1,2,5-thiadiazol-3-ol, which is 27.6 °C higher than the 158 °C boiling point of 3,4-dichloro-1,2,5-thiadiazole [4]. The target compound's solid physical form further reduces the risk of evaporative loss during solvent stripping, a recognized yield-loss mechanism in discovery-scale reactions where small absolute mass losses translate to large fractional yield reductions. For multi-step sequences where the thiadiazole intermediate must survive aggressive solvent-removal conditions, this thermal stability margin provides a quantifiable process robustness advantage. This application is supported by the boiling point differential evidence (Evidence Item 4).

Application
Selection Property
Validation Focus
Sequential orthogonal diversification libraries
Single electrophilic site and nucleophilic hydroxyl handle
Cross-coupling selectivity and O-alkylation efficiency vs. desymmetrization routes
CNS-focused fragment and lead optimization
Lower LogP and higher PSA relative to dichloro analog
Downstream compound solubility and CNS multiparameter profile modulation
Tautomer-exploiting reaction optimization
Keto-enol equilibrium absent in non-hydroxylated analogs
Solvent- and pH-dependent selectivity for C3 functionalization pathways
High-temperature reaction sequences with solvent stripping
Higher boiling point and solid physical form
Evaporative loss control under aggressive solvent-removal conditions

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